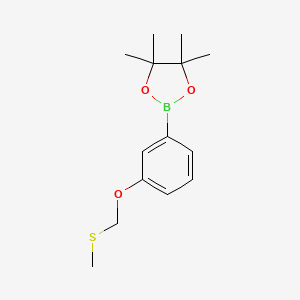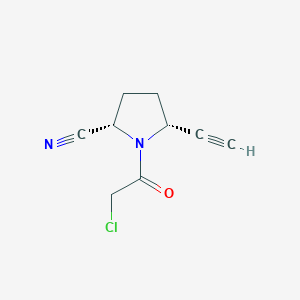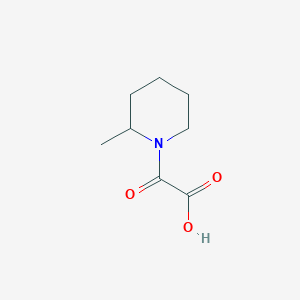
3,4-Difluorobenzenesulfonic acid
Overview
Description
3,4-Difluorobenzenesulfonic acid is an organosulfur compound with the molecular formula C6H4F2O3S. It is a derivative of benzenesulfonic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluorobenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of 3,4-difluorobenzene using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to enhance yield and purity. The use of phase transfer catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorobenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide for neutralization and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like water or alcohols .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonic acid derivatives .
Scientific Research Applications
3,4-Difluorobenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form strong hydrogen bonds.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its role in drug development.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 3,4-difluorobenzenesulfonic acid exerts its effects involves its strong acidic nature, which allows it to donate protons readily. This property makes it an effective catalyst in acid-catalyzed reactions. Additionally, the presence of fluorine atoms enhances its reactivity and stability in various chemical environments .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The parent compound, which lacks the fluorine substituents.
2,4-Difluorobenzenesulfonic Acid: A positional isomer with fluorine atoms at the 2 and 4 positions.
2,5-Difluorobenzenesulfonic Acid: Another isomer with fluorine atoms at the 2 and 5 positions.
Uniqueness
3,4-Difluorobenzenesulfonic acid is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions in chemical reactions. The presence of fluorine atoms can also enhance the compound’s stability and make it more resistant to degradation under certain conditions .
Properties
IUPAC Name |
3,4-difluorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVOQJHAIJQXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585882 | |
| Record name | 3,4-Difluorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185115-56-3 | |
| Record name | 3,4-Difluorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenyl]-2,5-dihydro-1H-pyrrole](/img/structure/B1612536.png)






rhodium(I) hexafluorophosphate](/img/structure/B1612547.png)
